N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
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Overview
Description
N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound characterized by its intricate molecular structure, which includes a benzyl group, a phenyl group, and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the reaction of a phenylhydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with new functional groups introduced through nucleophilic substitution.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the oxadiazole ring and phenyl groups may allow the compound to bind to receptors or enzymes, influencing biological processes.
Comparison with Similar Compounds
N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]methanamine: Similar structure but with a thiadiazole ring instead of oxadiazole.
N-benzyl-1-phenyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]methanamine: Different position of the oxadiazole ring.
Uniqueness: The unique combination of the benzyl, phenyl, and oxadiazole groups in N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine sets it apart from similar compounds, potentially leading to distinct biological and chemical properties.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-10-19(11-5-1)16-26(17-20-12-6-2-7-13-20)18-22-24-25-23(27-22)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWVRPMIXISKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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